molecular formula C10H11ClO B2918504 3-(4-Chlorophenyl)cyclobutan-1-ol CAS No. 1184692-46-3

3-(4-Chlorophenyl)cyclobutan-1-ol

Cat. No. B2918504
CAS RN: 1184692-46-3
M. Wt: 182.65
InChI Key: CTVLRDXCHXTXHT-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)cyclobutan-1-ol” is a cyclobutane derivative . It has the molecular formula C10H11ClO and a molecular weight of 182.65 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “3-(4-Chlorophenyl)cyclobutan-1-ol” is 1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-(4-Chlorophenyl)cyclobutan-1-ol” is an oil with a molecular weight of 182.65 . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

I have conducted a search for the applications of 3-(4-Chlorophenyl)cyclobutan-1-ol in scientific research, but unfortunately, the specific applications are not readily available in the search results. This compound may be used in various fields of research such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies as indicated by a supplier of the compound .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

3-(4-chlorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVLRDXCHXTXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)cyclobutan-1-ol

CAS RN

1184692-46-3
Record name 3-(4-chlorophenyl)cyclobutan-1-ol
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